

Definitive Structural Elucidation of 3,5-Dimethoxyphenethylamine using ^1H and ^{13}C NMR Spectroscopy

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Compound of Interest

Compound Name: 3,5-Dimethoxyphenethylamine

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Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous structural determination and purity assessment of synthetic compounds. This application note provides a detailed guide to the characterization of **3,5-Dimethoxyphenethylamine** (3,5-DMPEA), a key phenethylamine derivative, using both proton (^1H) and carbon-13 (^{13}C) NMR. We will explore the theoretical basis for the expected spectral features, grounded in the molecule's unique symmetrical structure, and provide a comprehensive, field-proven protocol for sample preparation and data acquisition. This guide is designed to equip researchers with the expertise to predict, acquire, and interpret NMR data for 3,5-DMPEA and related analogues, ensuring confidence in compound identity and quality.

Introduction: The Significance of 3,5-DMPEA

3,5-Dimethoxyphenethylamine (3,5-DMPEA) is a naturally occurring alkaloid found in the cactus *Pelecyphora aselliformis*. It belongs to the phenethylamine class, a family of compounds that includes many neurotransmitters, hormones, and psychoactive substances. 3,5-DMPEA is structurally related to mescaline (3,4,5-trimethoxyphenethylamine) and is considered a foundational structure for a subclass of psychedelic compounds known as the "scalines".^[1] Given its role as a synthetic precursor and its relationship to controlled substances, its definitive identification is of paramount importance in forensic chemistry, pharmaceutical development, and neurochemical research.

The structural confirmation of such molecules is non-trivial due to the existence of numerous positional isomers (e.g., 2,5-DMPEA, 3,4-DMPEA) which may exhibit similar properties in less specific analyses like mass spectrometry. NMR spectroscopy, by providing detailed information about the chemical environment of each proton and carbon atom, offers an unparalleled level of certainty in structural elucidation.

Molecular Structure and Symmetry: The Key to Spectral Prediction

The first step in any NMR analysis is a thorough examination of the molecule's structure to identify elements of symmetry. This allows for an accurate prediction of the number of unique signals that will appear in the spectrum.

The structure of 3,5-DMPEA possesses a plane of symmetry that bisects the C1-C4 axis and the ethylamine side chain. This symmetry renders several pairs of atoms chemically equivalent:

- The two methoxy groups (-OCH₃) at C3 and C5 are equivalent.
- The aromatic carbons C2 and C6 are equivalent.
- The aromatic carbons C3 and C5 are equivalent.
- The aromatic protons H2 and H6 are equivalent.

This equivalence is the cornerstone of our spectral prediction, as equivalent nuclei will produce a single, combined signal in the NMR spectrum.

Caption: Molecular structure of **3,5-Dimethoxyphenethylamine** with key atoms labeled.

Predicted ¹H NMR Spectral Analysis

Based on the structure, we can predict the following signals in the ¹H NMR spectrum, typically recorded in deuterated chloroform (CDCl₃).

- Aromatic Protons (δ 6.0-7.0 ppm): Due to the molecule's symmetry, the three aromatic protons will give rise to two distinct signals.

- H4: This proton is flanked by two equivalent protons (H2 and H6). It will therefore appear as a triplet. Its chemical shift will be the most upfield of the aromatic signals due to the meta positioning relative to the electron-donating methoxy groups.
- H2/H6: These two equivalent protons are each coupled only to H4. They will appear as a single doublet. Their chemical shift will be slightly downfield from H4.
- Methoxy Protons (δ ~3.8 ppm): The six protons of the two equivalent methoxy groups are not coupled to any other protons. They will appear as a sharp singlet with an integration value of 6H. This is a highly characteristic signal for this moiety.
- Ethylamine Protons (δ 2.5-3.0 ppm): The four protons of the ethyl side chain will produce two signals.
 - α -CH₂: The two protons on the carbon adjacent to the aromatic ring (C α) are coupled to the β -CH₂ protons. They will appear as a triplet.
 - β -CH₂: The two protons on the carbon adjacent to the amine group (C β) are coupled to the α -CH₂ protons. They will also appear as a triplet.
- Amine Protons (-NH₂): The two amine protons typically appear as a broad singlet. Its chemical shift is highly variable depending on solvent, concentration, and temperature, and it often does not show clear coupling.

Table 1: Predicted ¹H NMR Data for **3,5-Dimethoxyphenethylamine** in CDCl₃

Assigned Protons	Predicted δ (ppm)	Multiplicity	Integration	Coupling Constant (J)
H2 / H6	~ 6.4	Doublet (d)	2H	~ 2.0 Hz
H4	~ 6.3	Triplet (t)	1H	~ 2.0 Hz
-OCH ₃	~ 3.8	Singlet (s)	6H	N/A
α -CH ₂	~ 2.9	Triplet (t)	2H	~ 7.0 Hz
β -CH ₂	~ 2.7	Triplet (t)	2H	~ 7.0 Hz

| -NH₂ | 1.0 - 2.5 | Broad Singlet (br s) | 2H | N/A |

Predicted ¹³C NMR Spectral Analysis

A proton-decoupled ¹³C NMR spectrum provides a single peak for each unique carbon atom.

The symmetry of 3,5-DMPEA leads to a simplified spectrum with only 6 signals for the 10 carbon atoms.

- Aromatic Carbons (δ 95-165 ppm):
 - C3/C5: These two equivalent carbons are directly attached to the highly electronegative oxygen atoms of the methoxy groups. They will be the most downfield of the aromatic signals, appearing around 161 ppm.
 - C1: The ipso-carbon, where the ethylamine chain attaches, will be the next most downfield signal, expected around 142 ppm.
 - C2/C6: These equivalent carbons will appear further upfield, around 106 ppm.
 - C4: This carbon will be the most shielded of the aromatic carbons, appearing at the furthest upfield position, around 98 ppm.
- Aliphatic and Methoxy Carbons (δ 35-60 ppm):
 - -OCH₃: The two equivalent methoxy carbons will produce a strong signal around 55 ppm.
 - β -CH₂: The carbon adjacent to the nitrogen is expected around 43 ppm.
 - α -CH₂: The carbon adjacent to the aromatic ring is expected around 36 ppm.

Table 2: Predicted ¹³C NMR Data for **3,5-Dimethoxyphenethylamine** in CDCl₃

Assigned Carbons	Predicted δ (ppm)
C3 / C5	~ 161.0
C1	~ 142.0
C2 / C6	~ 106.0
C4	~ 98.0
-OCH ₃	~ 55.2
β -CH ₂	~ 43.0

| α -CH₂ | ~ 36.0 |

Note: The predicted chemical shifts are based on established substituent effects and analysis of related compounds. Actual experimental values may vary slightly.

Experimental Protocol for NMR Characterization

This protocol outlines a standardized procedure for acquiring high-quality NMR spectra of 3,5-DMPEA.

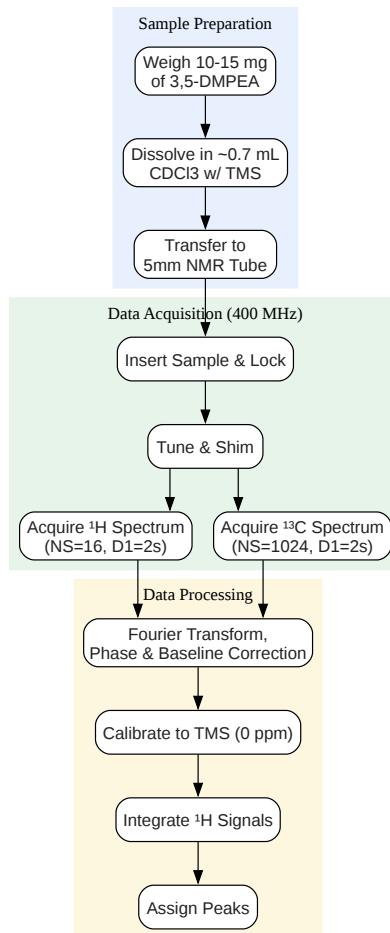
Part A: Sample Preparation

- Solvent Selection: Deuterated chloroform (CDCl₃) is the recommended solvent due to its excellent solubilizing properties for phenethylamines and its relatively clean spectral window. Ensure the use of high-purity CDCl₃ containing 0.03-1% tetramethylsilane (TMS) as an internal standard.
- Sample Weighing: Accurately weigh 10-15 mg of the 3,5-DMPEA sample directly into a clean, dry vial.
- Dissolution: Add approximately 0.7 mL of CDCl₃ (with TMS) to the vial. Gently swirl or vortex the vial until the sample is fully dissolved.
- Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube. Ensure the final solution height in the tube is approximately 4-5 cm.

- Labeling: Clearly label the NMR tube with the sample identification.

Part B: NMR Data Acquisition

The following parameters are recommended for a 400 MHz NMR spectrometer and can be adapted for other field strengths.[2]



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Caption: Standard workflow for NMR sample preparation, acquisition, and processing.

¹H Spectrum Acquisition Parameters:

- Pulse Program: Standard single pulse (zg30)
- Number of Scans (NS): 16

- Relaxation Delay (D1): 2.0 seconds
- Acquisition Time (AQ): ~4 seconds
- Spectral Width (SW): 20 ppm

¹³C Spectrum Acquisition Parameters:

- Pulse Program: Proton-decoupled single pulse with NOE (zgpg30)
- Number of Scans (NS): 1024 (or more for dilute samples)
- Relaxation Delay (D1): 2.0 seconds
- Acquisition Time (AQ): ~1 second
- Spectral Width (SW): 240 ppm

Conclusion

The combination of ¹H and ¹³C NMR spectroscopy provides a definitive analytical fingerprint for **3,5-Dimethoxyphenethylamine**. The predicted spectra, based on the molecule's inherent symmetry, are simple and unambiguous. A ¹H spectrum exhibiting a 2H doublet, a 1H triplet, and a 6H singlet in the aromatic/methoxy region, coupled with two triplets in the aliphatic region, is uniquely characteristic. This is confirmed by a ¹³C spectrum showing precisely six signals. By following the detailed protocol provided, researchers can confidently verify the identity and purity of their synthesized 3,5-DMPEA, distinguishing it from all other positional isomers and ensuring the integrity of their subsequent research.

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References

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